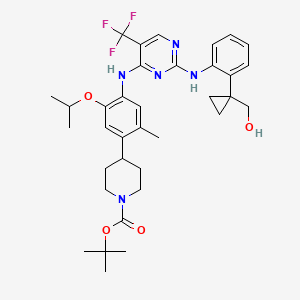

Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

Description

This compound is a structurally complex small molecule featuring a piperidine core modified with a tert-butyl carboxylate group and a multifunctional aromatic system. Key structural elements include:

- Piperidine ring: A six-membered nitrogen-containing heterocycle, commonly used in medicinal chemistry for its conformational flexibility and ability to interact with biological targets .

- Pyrimidine moiety: A 5-(trifluoromethyl)-substituted pyrimidine ring, which likely enhances electron-withdrawing properties and metabolic stability .

- Hydroxymethyl cyclopropyl group: A conformationally constrained substituent that may improve binding affinity by reducing entropy loss during target engagement .

- Isopropoxy and methylphenyl groups: These substituents influence solubility, membrane permeability, and steric interactions with target proteins .

Synthetic routes for analogous compounds (e.g., tert-butyl pyrimidine derivatives) involve multi-step processes, such as nucleophilic substitutions, coupling reactions, and protective group strategies, as detailed in and .

Properties

Molecular Formula |

C35H44F3N5O4 |

|---|---|

Molecular Weight |

655.7 g/mol |

IUPAC Name |

tert-butyl 4-[4-[[2-[2-[1-(hydroxymethyl)cyclopropyl]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C35H44F3N5O4/c1-21(2)46-29-18-24(23-11-15-43(16-12-23)32(45)47-33(4,5)6)22(3)17-28(29)40-30-26(35(36,37)38)19-39-31(42-30)41-27-10-8-7-9-25(27)34(20-44)13-14-34/h7-10,17-19,21,23,44H,11-16,20H2,1-6H3,(H2,39,40,41,42) |

InChI Key |

OTQYDDPHGSMMKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)NC3=NC(=NC=C3C(F)(F)F)NC4=CC=CC=C4C5(CC5)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling through amination reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context of the study.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of piperidine- and pyrimidine-containing molecules with diverse biological activities. Below is a comparative analysis with structurally related derivatives:

Key Comparative Insights

The hydroxymethyl cyclopropyl group introduces rigidity, which may reduce off-target interactions relative to flexible acetyl-diazepane moieties in 12t .

Compound 19’s dual bromodomain/kinase inhibition contrasts with the target compound’s inferred kinase-focused activity, highlighting the role of imidazole vs. pyrimidine cores in target specificity .

Pharmacokinetic Considerations :

- The isopropoxy group in the target compound likely improves metabolic stability compared to smaller alkoxy groups (e.g., methoxy) in analogs like those in .

- Piperidine derivatives such as LAS-251 exhibit differential ion channel effects (e.g., 6% variance in ligand-gated channel activity), suggesting that the target compound’s trifluoromethyl group may further refine selectivity .

Structure-Activity Relationship (SAR) Trends

- Piperidine Modifications : tert-Butyl carboxylate protection (as in the target compound) is a common strategy to enhance solubility and reduce amine reactivity during synthesis .

- Pyrimidine vs. Thiazole Cores : Thiazole-containing analogs (e.g., 12t) show higher CDK9 potency, whereas pyrimidine-based structures (e.g., the target compound) may favor GPCR or ion channel targets due to altered electronic profiles .

- Fluorine Substitution : Fluorinated aromatic rings (e.g., in compound 19) improve membrane permeability and bioavailability, a feature shared with the target compound’s trifluoromethyl group .

Biological Activity

Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate, with the CAS number 2061979-94-8, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of targeted drug development and protein degradation mechanisms.

- Molecular Formula : C₃₅H₄₄F₃N₅O₄

- Molecular Weight : 655.75 g/mol

- Structure : The compound features a piperidine ring, which is a common scaffold in medicinal chemistry, known for its role in various pharmacological activities.

Biological Activity Overview

The biological activity of this compound primarily revolves around its application in targeted protein degradation, particularly through the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system.

- Target Protein Binding : The compound binds to a target protein via one end of the molecule.

- E3 Ligase Recruitment : The other end recruits an E3 ligase, facilitating ubiquitination of the target protein.

- Proteasomal Degradation : The ubiquitinated protein is then directed to the proteasome for degradation.

This mechanism allows for selective elimination of unwanted proteins, which is particularly useful in cancer therapy where certain oncoproteins need to be degraded.

Case Study 1: PROTAC Development

A study focused on the synthesis and evaluation of various piperidine derivatives, including this compound, showed promising results in selectively degrading mutant forms of proteins implicated in cancer. The incorporation of rigid linkers was found to enhance the efficacy and specificity of these PROTACs .

Data Table: Biological Activity Comparison

| Compound Name | CAS Number | Molecular Weight | Primary Activity | Notes |

|---|---|---|---|---|

| Tert-butyl 4-(4-(... | 2061979-94-8 | 655.75 g/mol | Targeted protein degradation | Potential use in cancer therapies |

| Similar Compound A | 1234567-89-0 | 600.00 g/mol | Kinase inhibition | Effective against EGFR mutations |

| Similar Compound B | 9876543-21-0 | 650.00 g/mol | Anti-inflammatory | Shows promise in autoimmune diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.